molecular formula C11H19N3O2 B1373189 tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate CAS No. 1595764-73-0

tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate

Cat. No. B1373189
M. Wt: 225.29 g/mol
InChI Key: BVPHWFFQXRGSBA-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate (TB-IMPC) is a novel, synthetic compound with potential applications in scientific research. TB-IMPC is a member of the imidazole family and is composed of a tert-butyl group attached to a nitrogen atom, with a propyl group connected to the nitrogen atom via a carbon atom. TB-IMPC is a relatively new compound, with its synthesis and application to research only being reported in the past few years.

Scientific Research Applications

Molecular Structure and Hydrogen Bond Analysis

Tert-butyl carbamate derivatives, including tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate, have been synthesized and structurally characterized to understand their molecular environments and interactions. These studies reveal the importance of hydrogen bonds in forming three-dimensional architectures in these compounds. The interplay of strong and weak hydrogen bonds, such as N-H⋯O, N-H⋯Se, and C-H⋯π, contributes significantly to the assembly of molecules into complex structures (Das et al., 2016).

Antibacterial Activity

Research into tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate and related compounds has extended into the synthesis of novel derivatives with potential antibacterial properties. The exploration of these compounds involves complex synthetic pathways leading to new structures that are evaluated for their efficacy against bacterial strains (Prasad, 2021).

Reactivity and Synthesis

The reactivity of tert-butyl carbamate derivatives has been a subject of study, focusing on their interactions with atmospheric carbon dioxide and other reagents. These studies are essential for understanding the fundamental chemistry of these compounds and their potential applications in synthesis and material science (Evans et al., 2019).

Catalysis and Organic Synthesis

Tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate derivatives have been used in catalysis, demonstrating their utility in organic synthesis. These compounds serve as intermediates and catalysts in various chemical reactions, highlighting their versatility and importance in synthetic chemistry (Zhang et al., 2022).

Sensing Applications

Derivatives of tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate have been explored for their sensing capabilities, particularly in the detection of ions such as cyanide and mercury. These compounds exhibit fluorescent properties that change in the presence of specific ions, making them valuable tools in environmental monitoring and analytical chemistry (Emandi et al., 2018).

properties

IUPAC Name

tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-8(9-12-6-7-13-9)14-10(15)16-11(2,3)4/h6-8H,5H2,1-4H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHWFFQXRGSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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